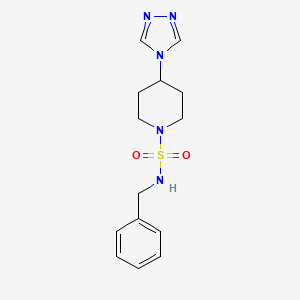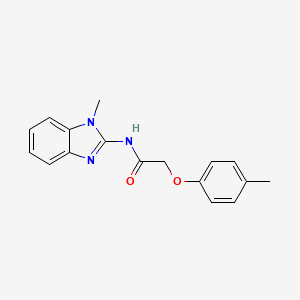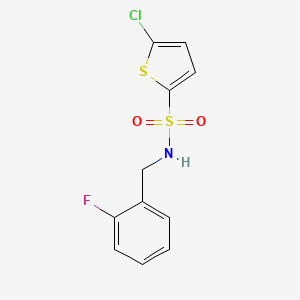![molecular formula C15H21BrN2OS B5366829 1-allyl-4-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperazine](/img/structure/B5366829.png)
1-allyl-4-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Allyl-4-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperazine, also known as BPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BPTP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of 1-allyl-4-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperazine is not fully understood, but it is believed to involve the inhibition of enzymes such as MAO and AChE. MAO is an enzyme that catalyzes the oxidation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO results in an increase in the levels of these neurotransmitters, which can alleviate the symptoms of depression and anxiety. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the regulation of cognitive function and memory. Inhibition of AChE can improve cognitive function and memory.
Biochemical and Physiological Effects
This compound has been reported to exhibit several biochemical and physiological effects, including inhibition of MAO and AChE, anticonvulsant and analgesic properties, and anti-inflammatory activity. The compound has also been shown to possess antioxidant and free radical scavenging properties, which can protect against oxidative stress and cellular damage.
実験室実験の利点と制限
1-allyl-4-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperazine has several advantages for lab experiments, including its potent inhibitory activity against enzymes such as MAO and AChE, which makes it a useful tool for studying the pathogenesis of neurological disorders. The compound is also relatively easy to synthesize, and several modifications have been proposed to improve the yield and purity of the product. However, this compound has some limitations for lab experiments, including its relatively low solubility in aqueous solutions, which can limit its use in certain assays.
将来の方向性
There are several future directions for research on 1-allyl-4-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperazine, including the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound could also be studied for its potential applications in the field of cancer research, as it has been reported to exhibit antiproliferative activity against several cancer cell lines. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties for use in drug discovery.
合成法
The synthesis of 1-allyl-4-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperazine involves the reaction of 4-bromo-5-propyl-2-thiophenecarboxylic acid with allylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with piperazine to obtain this compound. The synthesis method of this compound has been reported in the literature, and several modifications have been proposed to improve the yield and purity of the product.
科学的研究の応用
1-allyl-4-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperazine has been studied for its potential applications in the field of medicinal chemistry, particularly as a target for drug discovery. The compound has been reported to exhibit potent inhibitory activity against several enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are implicated in the pathogenesis of various neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to possess anticonvulsant and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain.
特性
IUPAC Name |
(4-bromo-5-propylthiophen-2-yl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2OS/c1-3-5-13-12(16)11-14(20-13)15(19)18-9-7-17(6-4-2)8-10-18/h4,11H,2-3,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCNXBIHCSIVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)N2CCN(CC2)CC=C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-4-oxobutane-1-sulfonamide](/img/structure/B5366746.png)
![(1S,5R)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5366749.png)
![3-{[1-(2-ethylbenzoyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5366750.png)



![3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5366765.png)
![methyl {1-[(5-fluoro-2-methylphenyl)acetyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B5366772.png)
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5366785.png)
![2-{[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5366791.png)
![(3S*,4R*)-3-methoxy-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]piperidin-4-amine](/img/structure/B5366811.png)


![4-(4-ethyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5366850.png)